3-Amino-1,1-difluorobutan-2-ol
Overview
Description
3-Amino-1,1-difluorobutan-2-ol is a chemical compound with the CAS Number: 129660-34-0. Its molecular weight is 125.12 . It also exists in the form of a hydrochloride salt with the CAS Number: 1240528-47-5 and a molecular weight of 161.58 .
Molecular Structure Analysis
The InChI Code for 3-Amino-1,1-difluorobutan-2-ol is 1S/C4H9F2NO/c1-2(7)3(8)4(5)6/h2-4,8H,7H2,1H3
.
Physical And Chemical Properties Analysis
3-Amino-1,1-difluorobutan-2-ol is a colorless liquid. It is soluble in water and alcohols. Its boiling point is 264 - 265 °C, and it has a density of 1.19 kg/dm3 .
Scientific Research Applications
Synthesis and Chemical Transformations
- Divergent Syntheses of Fluorinated Amino Acids : Pigza et al. (2009) achieved stereoselective syntheses of valuable fluorinated amino acids starting from trifluoromethyl-containing carboxylic acids, utilizing a sequence involving chiral oxazoline formation, oxidative rearrangement, and hydrogenation. This work underscores the potential of fluorinated intermediates, similar in reactivity to "3-Amino-1,1-difluorobutan-2-ol", in synthesizing complex molecules (Pigza, Quach, & Molinski, 2009).
Biocatalysis and Biofuel Production
- Anaerobic Production of Biofuels : Bastian et al. (2011) demonstrated the use of engineered enzymes in Escherichia coli for anaerobic production of isobutanol, a biofuel, from glucose. The study highlights the critical role of enzyme engineering, potentially involving intermediates like "3-Amino-1,1-difluorobutan-2-ol", in optimizing biofuel production pathways (Bastian, Liu, Meyerowitz, Snow, Chen, & Arnold, 2011).
Material Science and Peptide Research
- Oligomer Synthesis for Foldamers : Lucarini and Tomasini (2001) synthesized oligomers containing trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones, aiming to create new foldamers. Their work illustrates the relevance of structurally unique building blocks, akin to "3-Amino-1,1-difluorobutan-2-ol", in designing novel peptide-based materials (Lucarini & Tomasini, 2001).
Pharmacological Applications
- PSMA-Based PET Imaging for Prostate Cancer : Chen et al. (2011) developed a PSMA-based PET imaging agent for prostate cancer, highlighting the significance of fluorinated compounds in diagnostic imaging. The study reflects the potential application of compounds like "3-Amino-1,1-difluorobutan-2-ol" in creating highly selective imaging agents (Chen, Pullambhatla, Foss, Byun, Nimmagadda, Senthamizhchelvan, Sgouros, Mease, & Pomper, 2011).
properties
IUPAC Name |
3-amino-1,1-difluorobutan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2NO/c1-2(7)3(8)4(5)6/h2-4,8H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYUYPDTPGLAEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(F)F)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1,1-difluorobutan-2-ol | |
CAS RN |
129660-34-0 | |
Record name | 3-amino-1,1-difluorobutan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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